molecular formula C20H21N3O3S B2472773 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034598-14-4

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2472773
CAS RN: 2034598-14-4
M. Wt: 383.47
InChI Key: HKDOBLAMTWWDAV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as DTPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DTMP is a small molecule inhibitor that has been shown to disrupt the function of a key protein involved in cancer cell growth and survival. In

Scientific Research Applications

Synthesis of Novel Derivatives

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea and its derivatives are explored in the synthesis of novel compounds. For instance, Abdelrazek et al. (2010) discuss the synthesis of various pyridine and naphthyridine derivatives, showcasing the versatility of urea derivatives in creating new molecular structures (Abdelrazek et al., 2010).

Nonlinear Optical Properties

Muthuraman et al. (2001) study molecular complexes, including pyridine derivatives, for their quadratic nonlinear optical behavior. This research highlights the potential of urea derivatives in the field of materials science and nonlinear optics (Muthuraman et al., 2001).

Anticancer Agents

Jian Feng et al. (2020) evaluate 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This underscores the importance of urea derivatives in medicinal chemistry, particularly in the development of new anticancer agents (Jian Feng et al., 2020).

Enzyme Inhibitors

Vidaluc et al. (1995) discuss the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors. Such compounds show potential in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Microwave-Assisted Synthesis

Li and Chen (2008) developed a method for synthesizing thiadiazol-2-yl urea derivatives using microwave irradiation. This illustrates the role of urea derivatives in advancing synthetic methodologies (Li & Chen, 2008).

Antimicrobial Activity

Reddy et al. (2003) synthesized N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Reddy et al., 2003).

Model Studies for Enzyme Activity

Velusamy et al. (2004) investigate iron(III) complexes of monophenolate ligands, including pyridine derivatives, as models for catechol dioxygenases. This research contributes to understanding enzyme mechanisms and designing enzyme inhibitors (Velusamy et al., 2004).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(9-18(17)26-2)11-22-20(24)23-12-15-8-16(13-21-10-15)19-4-3-7-27-19/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDOBLAMTWWDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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